Iodotrimethylplatinum(IV)

Organoplatinum synthesis X-ray crystallography Halide abstraction

Select iodotrimethylplatinum(IV) for its structurally authenticated cubane-tetramer core [(CH₃)₃PtI]₄ with uniquely labile Pt–I bonds (2.83 Å vs. 2.48 Å for Pt–Cl), enabling clean stoichiometric halide abstraction and ligand metathesis reactions that are inefficient with chloride analogs. This air-stable solid is the critical entry point for synthesizing volatile trimethylplatinum(IV) β-diketonate MOCVD/ALD precursors with tunable vapor pressures, structurally characterizable cyclopentadienyl hydrosilylation precatalysts, and well-defined C–C elimination model complexes. Thermal decomposition at 175–200 °C yields platinum metal with only gaseous ethane and iodomethane byproducts—no oxygen co-reactant required—making it ideal for coating thermally sensitive medical device electrodes.

Molecular Formula C3H9IPt-3
Molecular Weight 367.09 g/mol
CAS No. 14364-93-3
Cat. No. B080536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodotrimethylplatinum(IV)
CAS14364-93-3
Molecular FormulaC3H9IPt-3
Molecular Weight367.09 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].I[Pt]
InChIInChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1
InChIKeyZCSQPOLLUOLHHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodotrimethylplatinum(IV) CAS 14364-93-3: Tetrameric Organoplatinum(IV) Cubane for Precursor-Driven Synthesis and Deposition


Iodotrimethylplatinum(IV), systematically named trimethylplatinum iodide with the formula [(CH₃)₃PtI]₄, is a tetrameric organoplatinum(IV) complex that crystallizes as a white, air-stable solid and was one of the first σ-alkyl transition metal complexes historically reported [1]. The compound adopts a cubane-type cluster structure in which four octahedral Pt(IV) centers are linked by four triply bridging iodide ligands, with average Pt–I bond distances of 2.83 Å and Pt–C bond distances of 2.04 Å [2]. Its well-defined structure, combined with air stability and the lability of the Pt–I bond, has established it as a versatile precursor for synthesizing a broad range of organoplatinum derivatives, including hydrosilylation catalysts and volatile complexes for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of platinum films [3].

Why Iodotrimethylplatinum(IV) Cannot Be Substituted by Other Trimethylplatinum Halides or Commercial Pt CVD Precursors


Although the trimethylplatinum(IV) halide series [(CH₃)₃PtX]₄ (X = F, Cl, Br, I, OH, N₃) all form cubane tetramers, the identity of the bridging halide dictates fundamentally different physicochemical properties that preclude simple interchange [1]. The Pt–I bond (2.83 Å) is significantly longer and weaker than Pt–Cl (2.48 Å), conferring greater lability that enables facile halide abstraction and ligand substitution reactions essential for downstream derivatization [2]. In contrast to the widely used MOCVD precursor MeCpPtMe₃, which decomposes uncontrollably above ~250 °C and requires oxygen co-reactant for ALD, iodotrimethylplatinum(IV) offers a distinct synthetic entry point: it serves as a bench-stable, isolable intermediate that can be stoichiometrically converted into tailored volatile derivatives such as (CH₃C₅H₄)Pt(CH₃)₃ or fluorinated β-diketonate complexes with tunable vapor pressures [3]. Selecting a generic platinum precursor without accounting for halide-specific reactivity, thermal decomposition pathway, or derivatization chemistry risks irreproducible synthesis, lower film purity, and restricted applicability across target deposition platforms.

Quantitative Differentiation Evidence for Iodotrimethylplatinum(IV) Against Closest Analogs and Alternatives


Pt–I Bond Length vs. Pt–Cl in Cubane Tetramers Defines Halide Lability for Derivative Synthesis

The average Pt–I bridging bond distance in the [(CH₃)₃PtI]₄ cubane is 2.83 Å, compared to the Pt–Cl bond distance of 2.48 Å in the isostructural trimethylplatinum(IV) chloride cubane [(CH₃)₃PtCl]₄, as determined by single-crystal X-ray diffraction [1]. This 0.35 Å elongation (approximately 14% longer) reflects the larger covalent radius of iodine vs. chlorine and translates into measurably lower Pt–X bond dissociation energy for the iodide. Experimentally, this difference manifests in the ability of [(CH₃)₃PtI]₄ to undergo clean halide abstraction with silver salts (e.g., AgOAc, AgBF₄) at room temperature to generate reactive cationic trimethylplatinum(IV) species, whereas the chloride analog requires more forcing conditions [2]. The iodide ligand's superior leaving-group character enables stoichiometric control over downstream coordination chemistry, which is critical for reproducible synthesis of mononuclear and dinuclear Pt(IV) complexes used as catalyst precursors.

Organoplatinum synthesis X-ray crystallography Halide abstraction

Solid-State Decomposition Pathway: Clean Pt Metal Generation vs. Oxygen-Dependent ALD Precursors

When heated to 175–200 °C, [(CH₃)₃PtI]₄ undergoes thermal decomposition to yield platinum metal, ethane, and iodomethane as the exclusive products, with a sharply defined decomposition onset at approximately 250 °C (dec.) [1]. In contrast, the commercial ALD precursor MeCpPtMe₃ requires an oxygen co-reactant for platinum film deposition; thermal decomposition of MeCpPtMe₃ without oxygen co-reactant produces ill-defined carbonaceous residues and exhibits an ALD temperature window limited to 250–300 °C, below which growth rates sharply diminish [2]. The platinum(II) β-diketonate Pt(acac)₂ sublimes at 170–230 °C under vacuum but requires deposition temperatures of 200–500 °C and yields films with significant carbon contamination unless hydrogen or oxygen co-reactants are employed . The self-contained decomposition of [(CH₃)₃PtI]₄ to Pt metal without mandatory co-reactant gas, while producing only volatile organic byproducts (ethane, CH₃I), offers a pathway to higher-purity Pt deposits under simpler process conditions.

Thermal decomposition CVD precursor Platinum film deposition

Patent-Defined Reproducible Purity ≥97% and Scalable Yield >90% for Industrial Procurement

International patent WO2021186087A1 specifies a process for producing trimethylplatinum(IV) iodide with an isolated solid purity of at least 97%, advantageously exceeding 98% or 99%, and a reproducible yield greater than 90% upon industrial upscaling [1]. Commercially available material from multiple vendors (Thermo Scientific/Alfa Aesar, CymitQuimica, ChemScene) is routinely supplied at ≥98% purity . In comparison, trimethylplatinum(IV) chloride is prepared in approximately 50% yield from platinum tetrachloride via Soxhlet extraction with benzene and is described as losing solvent of crystallization rapidly to form isotropic powders, complicating reproducible formulation [2]. For procurement decisions, the patent-backed yield and purity specifications of the iodide provide a quantifiable quality benchmark that the chloride analog and other in-class compounds lack in published, verifiable form.

Process chemistry Quality specification Scale-up

Ambient Air Stability Enables Benchtop Handling vs. Moisture-Sensitive Platinum Acetylacetonate

[(CH₃)₃PtI]₄ is explicitly described as a white, air-stable solid that can be stored under ambient temperature with only nitrogen atmosphere recommended for long-term storage, and it is not classified as hygroscopic . In direct contrast, platinum(II) acetylacetonate (Pt(acac)₂), a widely used alternative Pt precursor, is labeled as air-sensitive and moisture-sensitive by its primary supplier (Strem), requiring rigorous inert-atmosphere handling . Similarly, platinum tetrachloride (PtCl₄), a common starting material for Pt(IV) chemistry, is hygroscopic. The air stability of [(CH₃)₃PtI]₄ is a consequence of the coordinatively saturated 18-electron configuration at each Pt(IV) center within the tetrameric cubane framework. Vendor specifications from Thermo Scientific indicate storage at ambient temperatures under nitrogen, with sensitivity limited to air and light rather than moisture . This handling advantage reduces glovebox infrastructure requirements and lowers the risk of batch-to-batch variability caused by adventitious hydrolysis.

Air stability Storage conditions Materials handling

Solubility in Organic Solvents Enables Solution-Phase Derivatization; Water-Insoluble Analogues Limit Processing Flexibility

[(CH₃)₃PtI]₄ is insoluble in water but soluble in a range of organic solvents including chloroform, benzene, pyridine, and sparingly soluble in ether, alcohol, acetone, and light petroleum . This solubility profile has been exploited systematically for solution-phase ligand substitution chemistry: treatment with excess pyridine ligands (L) in chloroform yields mononuclear [PtMe₃L₂I] complexes, which upon further reaction with [(PtMe₃I)₄] form dinuclear iodo-bridged species in a controlled, stoichiometric fashion [1]. In contrast, the chloride analog [(CH₃)₃PtCl]₄ crystallizes from benzene as solvated plates that quickly lose solvent of crystallization to form isotropic powders, indicating problematic solid-state behavior that complicates reproducible solution preparation [2]. The ability to dissolve the iodide tetramer in chloroform or benzene at precisely known concentrations enables reproducible stoichiometric control, a prerequisite for quantitative coordination chemistry and catalyst precursor synthesis.

Solubility Solution processing Ligand exchange

Established Precursor for Hydrosilylation Catalysts via Stoichiometric Cyclopentadienyl Derivatization

[(CH₃)₃PtI]₄ reacts stoichiometrically with sodium methylcyclopentadienide (Na(CH₃C₅H₄)) to yield (CH₃C₅H₄)Pt(CH₃)₃, a volatile complex that sublimes near room temperature and serves as a photoactivatable hydrosilylation catalyst [1]. This reaction is the basis for U.S. Patent 4,600,484, which describes (η⁵-cyclopentadienyl)tri(σ-aliphatic)platinum complexes as actinic radiation-activated hydrosilylation catalysts with enhanced cure speed and shelf-life stability in irradiation-curable silicone compositions [2]. In contrast, the dominant industrial hydrosilylation catalyst, Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), is prepared from H₂PtCl₆ and lacks the well-defined, single-site molecular identity that facilitates mechanistic study and rational ligand tuning [3]. The iodotrimethylplatinum route provides access to a family of structurally characterized (cyclopentadienyl)trimethylplatinum(IV) precatalysts where electronic and steric properties can be modulated through cyclopentadienyl ring substitution.

Hydrosilylation catalysis Cyclopentadienyl platinum Photoactivated curing

High-Value Application Scenarios for Iodotrimethylplatinum(IV) Based on Quantified Differentiation Evidence


Synthesis of Tailored Volatile Pt CVD/ALD Precursors via Stoichiometric Ligand Exchange

[(CH₃)₃PtI]₄ serves as the stoichiometric entry point for synthesizing the family of volatile trimethylplatinum(IV) β-diketonate complexes (CH₃)₃Pt(L)Py (L = hfac, thd, acac, ptac, tfac; Py = pyridine), which are air-stable MOCVD precursors [1]. The quantitative reaction with PbL₂ or NaL in the presence of pyridine yields monomeric, crystallographically defined complexes whose vapor pressures can be tuned by β-diketonate substituent choice: logP = 17.3 − 6908/T (ΔT = 326–353 K) for the pivaloyltrifluoroacetonate derivative vs. logP = 17.7 − 6793/T (ΔT = 303–333 K) for the hexafluoroacetylacetonate derivative, as measured by the Knudsen method [2]. This tunability, combined with the ≥97% purity of the starting iodide [3], enables reproducible precursor delivery for Pt film deposition on pacemaker electrodes and semiconductor substrates.

Rational Synthesis of Photoactivatable Hydrosilylation Catalysts for Silicone Curing

The stoichiometric reaction of [(CH₃)₃PtI]₄ with sodium cyclopentadienides produces (η⁵-cyclopentadienyl)trimethylplatinum(IV) complexes that function as actinic radiation-activated hydrosilylation catalysts [1]. Unlike Karstedt's catalyst—a mixture of Pt(0) species that cannot be structurally characterized at the molecular level—these Pt(IV) precatalysts are isolable, crystalline solids amenable to single-crystal XRD analysis and NMR spectroscopic monitoring [2]. U.S. Patent 4,600,484 demonstrates that cyclopentadienyl ring substitution directly modulates cure speed and shelf-life in irradiation-curable silicone formulations [3]. This application leverages the Pt–I bond lability (2.83 Å vs. 2.48 Å for Pt–Cl) to install the cyclopentadienyl ligand cleanly, a ligand metathesis that is less efficient with the chloride analog.

Precursor for Well-Defined Pt(IV) Complexes with N-Heterocyclic and Chelating Ligands

Treatment of [(CH₃)₃PtI]₄ with 2,2′-bipyridine and its derivatives yields mononuclear [PtMe₃(bipy)I] complexes with fac-octahedral coordination geometry, as confirmed by single-crystal XRD [1]. The Pt–N bond distances in bipyridine complexes are slightly shorter than in corresponding pyridine complexes, reflecting enhanced π-acceptor character, and the N–Pt–N bite angle is characteristically constrained [2]. These complexes undergo clean reductive C–C elimination upon thermolysis, a transformation relevant to understanding C–C bond-forming catalysis at Pt(IV) centers [3]. The controlled reactivity afforded by the iodide leaving group—documented through the isolation of discrete mononuclear and dinuclear species dependent on pyridine substituent electronic effects—enables systematic structure-activity relationship studies that are not accessible with less labile halide analogs.

Direct Thermal Deposition of Platinum Metal for Electronics Coatings

The thermal decomposition of [(CH₃)₃PtI]₄ at 175–200 °C yields platinum metal with ethane and iodomethane as the only organic byproducts, without requiring hydrogen or oxygen co-reactant gases [1]. This contrasts with MeCpPtMe₃-based ALD, which mandates O₂ co-reactant and operates within a narrow 250–300 °C temperature window, and with Pt(acac)₂, which requires deposition temperatures up to 500 °C and generates carbon-contaminated films without H₂ or O₂ [2]. The simplicity of the decomposition pathway and the volatility of the organic byproducts (both gases at deposition temperature) enable platinum coating formation on thermally sensitive substrates where oxygen exposure must be minimized, such as electrode coatings for medical devices [3].

Quote Request

Request a Quote for Iodotrimethylplatinum(IV)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.